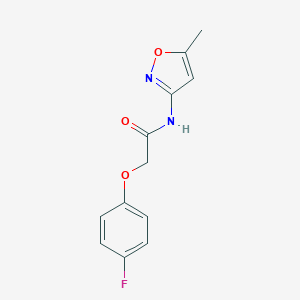
4-fluoro-N-(8-quinolinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(8-quinolinyl)benzenesulfonamide, also known as FNQBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has shown potential in various biological applications, including cancer treatment, anti-inflammatory therapy, and as an antibacterial agent. The compound's unique structure and properties make it an attractive target for further investigation.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(8-quinolinyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. These enzymes are involved in various biological processes, including cell growth and inflammation. By inhibiting their activity, 4-fluoro-N-(8-quinolinyl)benzenesulfonamide can potentially reduce the progression of cancer and other diseases.
Biochemical and Physiological Effects
4-fluoro-N-(8-quinolinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including anti-inflammatory and antibacterial properties. It has also been found to inhibit the activity of certain enzymes involved in the production of prostaglandins, which are involved in inflammation. 4-fluoro-N-(8-quinolinyl)benzenesulfonamide has also been shown to have a low toxicity profile, making it a potentially safe compound for use in scientific research.
Advantages and Limitations for Lab Experiments
4-fluoro-N-(8-quinolinyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It also has a low toxicity profile, making it a safe compound to work with. However, there are also limitations to its use. 4-fluoro-N-(8-quinolinyl)benzenesulfonamide has a low solubility in water, which can make it difficult to work with in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for the use of 4-fluoro-N-(8-quinolinyl)benzenesulfonamide in scientific research. One potential application is in the development of new cancer therapies. 4-fluoro-N-(8-quinolinyl)benzenesulfonamide has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new treatments. Another potential application is in the development of new anti-inflammatory and antibacterial agents. 4-fluoro-N-(8-quinolinyl)benzenesulfonamide has been shown to have these properties, and further research could lead to the development of new drugs. Finally, the development of new synthetic methods for 4-fluoro-N-(8-quinolinyl)benzenesulfonamide could lead to improved yields and purities, making it a more attractive compound for use in scientific research.
Conclusion
In conclusion, 4-fluoro-N-(8-quinolinyl)benzenesulfonamide is a sulfonamide derivative that has shown potential in various biological applications. Its unique structure and properties make it an attractive target for further investigation. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-fluoro-N-(8-quinolinyl)benzenesulfonamide have been discussed in this paper. Further research into the compound could lead to the development of new cancer therapies, anti-inflammatory and antibacterial agents, and improved synthetic methods.
Synthesis Methods
4-fluoro-N-(8-quinolinyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 8-hydroxyquinoline with 4-fluorobenzenesulfonyl chloride in the presence of a base. The reaction yields 4-fluoro-N-(8-quinolinyl)benzenesulfonamide as a white solid with a melting point of 265-267°C. The purity of the compound can be confirmed using various analytical techniques, such as NMR and HPLC.
Scientific Research Applications
4-fluoro-N-(8-quinolinyl)benzenesulfonamide has been extensively studied for its potential use in cancer treatment. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 4-fluoro-N-(8-quinolinyl)benzenesulfonamide has also been found to inhibit the activity of certain enzymes involved in cancer progression, making it a promising candidate for further investigation.
properties
Molecular Formula |
C15H11FN2O2S |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
4-fluoro-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H11FN2O2S/c16-12-6-8-13(9-7-12)21(19,20)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H |
InChI Key |
DGZYQLPXEIGMPW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)F)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)F)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)
![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)


![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)
![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)
![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)


![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)



